N-(2-ethylphenyl)-2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Description
N-(2-ethylphenyl)-2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide: is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes an isoquinoline core, substituted with ethylphenyl and methoxyphenyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
Molecular Formula |
C25H22N2O3 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-2-(4-methoxyphenyl)-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C25H22N2O3/c1-3-17-8-4-7-11-23(17)26-24(28)22-16-27(18-12-14-19(30-2)15-13-18)25(29)21-10-6-5-9-20(21)22/h4-16H,3H2,1-2H3,(H,26,28) |
InChI Key |
SKLPMHJQQPQJKD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CN(C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylphenyl)-2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-ethylbenzaldehyde with 4-methoxybenzylamine to form an imine intermediate. This intermediate is then subjected to cyclization and subsequent acylation to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(2-ethylphenyl)-2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
N-(2-ethylphenyl)-2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- N-(2-ethylphenyl)-2-(4-hydroxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
- N-(2-methylphenyl)-2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
- N-(2-ethylphenyl)-2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide
Comparison: N-(2-ethylphenyl)-2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is unique due to the specific positioning of the ethyl and methoxy groups on the isoquinoline core. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. For instance, the presence of the methoxy group at the 4-position can enhance its electron-donating properties, potentially affecting its interaction with biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
